ethyl 2-(2-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamido)thiazol-4-yl)acetate
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Overview
Description
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a tetrahydro-2H-pyran-4-yl group, which is a type of ether commonly used as a protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydro-2H-pyran-4-yl group would introduce a cyclic ether structure, the isonicotinamido group would introduce a pyridine ring, and the thiazol-4-yl group would introduce a thiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ester group would likely make it polar and potentially capable of hydrogen bonding .Scientific Research Applications
Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and studied for their reactivity toward various active methylene reagents. This reactivity leads to the formation of pyran, pyridine, and pyridazine derivatives, highlighting its importance in the synthesis of heterocyclic compounds (Mohareb et al., 2004).
Applications in Diversity-Oriented Synthesis
Diversity-Oriented Synthesis of Tetrahydropyrans
A collection of (2RS,6RS)-2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)ones were synthesized through a DDQ-mediated oxidative carbon-hydrogen bond activation reaction. This process, paired with azide-alkyne click-chemistry reactions, allows for the rapid assembly of a structurally diverse library of non-natural compounds, potentially useful for screening against various biological targets (Zaware et al., 2011).
Applications in Antimicrobial Research
Antimicrobial Activity of Pyrazol-4-yl- and 2H-chromene-based Substituted Anilines
New classes of pyrazol-4-yl- and 2H-chromene-based substituted anilines have been synthesized and shown to exhibit significant antibacterial and antifungal activities against various microbial strains. Some of these compounds also demonstrated potential applications as fluorescence probes in biological imaging, due to their emission in the redshift region (Banoji et al., 2022).
Applications in Antioxidative and Anti-inflammatory Research
Antioxidative and Anti-inflammatory Properties of Aryl Meroterpenoids
Substituted aryl meroterpenoids isolated from red seaweed have demonstrated potential antioxidative and anti-inflammatory properties. The antioxidative activities were found to be directly proportional to the steric and hydrophobic parameters of the compounds. These findings suggest their potential as lead antioxidative molecules for pharmaceutical and food industries (Chakraborty et al., 2016).
Applications in Chemoselective Synthesis
Chemoselective Synthesis of Tetrahydropyridines
Ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate has been used for the chemoselective synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates. The proposed methodology highlights the compound's versatility in synthesizing a variety of products in moderate to good yields (Pretto et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-[[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-2-26-17(23)10-15-12-28-19(21-15)22-18(24)14-3-6-20-16(9-14)27-11-13-4-7-25-8-5-13/h3,6,9,12-13H,2,4-5,7-8,10-11H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDYMDCCCDUXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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